3-((2,3-Dihydrobenzofuran-5-yl)oxy)pyrrolidine
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Overview
Description
3-((2,3-Dihydrobenzofuran-5-yl)oxy)pyrrolidine is an organic compound that features a pyrrolidine ring linked to a 2,3-dihydrobenzofuran moiety through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,3-Dihydrobenzofuran-5-yl)oxy)pyrrolidine typically involves the following steps:
Formation of 2,3-Dihydrobenzofuran-5-yl Alcohol: This can be achieved through the reduction of 2,3-dihydrobenzofuran-5-carboxylic acid using a reducing agent such as lithium aluminum hydride (LiAlH4).
Etherification: The alcohol is then reacted with pyrrolidine in the presence of a base such as sodium hydride (NaH) to form the desired ether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-((2,3-Dihydrobenzofuran-5-yl)oxy)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, where halogenated reagents can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Halogenated reagents, bases such as sodium hydride (NaH)
Major Products
Oxidation: Ketones, Carboxylic acids
Reduction: Reduced derivatives with fewer double bonds
Substitution: Halogenated pyrrolidine derivatives
Scientific Research Applications
3-((2,3-Dihydrobenzofuran-5-yl)oxy)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-((2,3-Dihydrobenzofuran-5-yl)oxy)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzofuran: A simpler compound with a similar core structure but lacking the pyrrolidine moiety.
Pyrrolidine: A basic structure without the 2,3-dihydrobenzofuran group.
5-((2,3-Dihydrobenzofuran-5-yl)oxy)pentanoic acid: A compound with a similar ether linkage but a different functional group.
Uniqueness
3-((2,3-Dihydrobenzofuran-5-yl)oxy)pyrrolidine is unique due to its combined structural features of both 2,3-dihydrobenzofuran and pyrrolidine. This unique structure allows it to exhibit properties and reactivity that are distinct from its individual components, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H15NO2 |
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Molecular Weight |
205.25 g/mol |
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yloxy)pyrrolidine |
InChI |
InChI=1S/C12H15NO2/c1-2-12-9(4-6-14-12)7-10(1)15-11-3-5-13-8-11/h1-2,7,11,13H,3-6,8H2 |
InChI Key |
VZASRMMJWGUJGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1OC2=CC3=C(C=C2)OCC3 |
Origin of Product |
United States |
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